6-ethoxy-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide
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Overview
Description
6-ethoxy-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide is a complex organic compound that belongs to the class of thieno[2,3-d]pyrimidin-4-ones. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, an ethoxy group, and a nicotinamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 6-ethoxy-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide typically involves multiple steps. One common synthetic route includes the condensation of 2-amino-3-ethoxycarbonylthiophenes with lactams in the presence of phosphorus oxychloride . This reaction forms the thieno[2,3-d]pyrimidin-4-one core, which is then further modified to introduce the nicotinamide moiety. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
6-ethoxy-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, particularly at the ethoxy and nicotinamide groups, using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-ethoxy-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-ethoxy-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids, leading to the disruption of cellular processes in microorganisms .
Comparison with Similar Compounds
6-ethoxy-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide can be compared with other similar compounds, such as:
2,3-dimethyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid: This compound shares the thieno[2,3-d]pyrimidine core but differs in the substituents attached to the core.
3,5-dimethyl-4-oxo-2-thiothieno[2,3-d]pyrimidine-6-carboxylic acid: Another similar compound with different substituents, leading to variations in chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
6-ethoxy-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-2-23-13-4-3-11(9-18-13)14(21)17-6-7-20-10-19-15-12(16(20)22)5-8-24-15/h3-5,8-10H,2,6-7H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEVRGBZKIBDOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C(=O)NCCN2C=NC3=C(C2=O)C=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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